molecular formula C29H31N3O2S B2586912 N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide CAS No. 533865-44-0

N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide

Cat. No. B2586912
CAS RN: 533865-44-0
M. Wt: 485.65
InChI Key: FACRODBXZJEBJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core indole structure, followed by various functional group interconversions and additions. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and naphthyl groups are aromatic and planar, while the cyclohexylamino group is likely to adopt a chair conformation. The thioether and amide groups could potentially participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amide group could undergo hydrolysis or reduction, the thioether group could be oxidized, and the indole group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It is likely to be a solid at room temperature, with a relatively high melting point due to the presence of multiple aromatic rings. Its solubility would depend on the solvent, but it is likely to be soluble in organic solvents and insoluble in water .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

  • Research has shown that certain hybrid molecules, similar in structure to the compound , exhibit significant anti-inflammatory and analgesic properties. These compounds were tested in vivo for their anti-inflammatory, analgesic, and ulcerogenic properties, and subjected to histopathological studies. They demonstrated reduced gastrointestinal ulcerogenicity and significant nitric oxide releasing activity (Bhandari et al., 2010).

Antitumor Activity

  • Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a compound structurally related to the one , demonstrated distinct inhibition of the proliferation of some cancer cell lines, indicating potential antitumor activity (Liu et al., 2018).

Organic Solar Cell Performance

  • Studies have been conducted on core-substituted naphthalene diimides (NDI), which are structurally similar to the compound , to evaluate their application in organic solar cells. These studies involved synthesizing, characterizing, and testing various substituents in bulk heterojunction solar cells, leading to insights into optimizing solar cell performance (Fernando et al., 2014).

Photophysical Behavior

  • Research into the photophysical properties of a new 4-aza-indole derivative, which shares some structural similarity with the compound , revealed reverse solvatochromism behavior depending on solvent polarity. This novel dye could have applications in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).

Antimicrobial Activity

  • Several compounds structurally related to "N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide" have been synthesized and evaluated for their antimicrobial properties. These studies have provided insights into the potential use of these compounds in combating various bacterial and fungal infections (Neshan et al., 2019).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact hazards, but it’s likely that ingestion, inhalation, or contact with skin or eyes could be harmful .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and developed into a drug or other useful product .

Mechanism of Action

properties

IUPAC Name

N-[2-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O2S/c33-28(31-24-10-2-1-3-11-24)20-35-27-19-32(26-13-7-6-12-25(26)27)17-16-30-29(34)23-15-14-21-8-4-5-9-22(21)18-23/h4-9,12-15,18-19,24H,1-3,10-11,16-17,20H2,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACRODBXZJEBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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